ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER
ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER
Brand Name:
Vulcanchem
CAS No.:
1760-44-7
VCID:
VC0158031
InChI:
InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21)
SMILES:
CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Molecular Formula:
C17H14N2O3
Molecular Weight:
294.3 g/mol
ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER
CAS No.: 1760-44-7
Main Products
VCID: VC0158031
Molecular Formula: C17H14N2O3
Molecular Weight: 294.3 g/mol
CAS No. | 1760-44-7 |
---|---|
Product Name | ACETIC ACID 2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL ESTER |
Molecular Formula | C17H14N2O3 |
Molecular Weight | 294.3 g/mol |
IUPAC Name | (2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate |
Standard InChI | InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21) |
Standard InChIKey | XDQDVCJNJFUBLE-UHFFFAOYSA-N |
SMILES | CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
PubChem Compound | 661451 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume